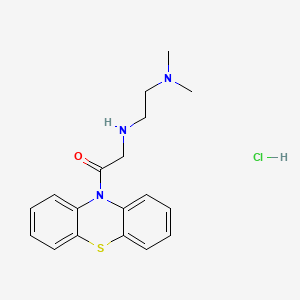
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Various substituted phenothiazine derivatives
Aplicaciones Científicas De Investigación
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to cellular signaling and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its pharmacological effects. For example, its antipsychotic effects are believed to result from its antagonistic action on dopamine receptors, while its antiemetic properties are linked to its ability to block histamine H1 receptors.
Comparación Con Compuestos Similares
Similar Compounds
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a dimethylaminoethyl group and a glycyl moiety differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
Propiedades
Número CAS |
98721-88-1 |
|---|---|
Fórmula molecular |
C18H22ClN3OS |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;/h3-10,19H,11-13H2,1-2H3;1H |
Clave InChI |
BBBKAMYZFCVSIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
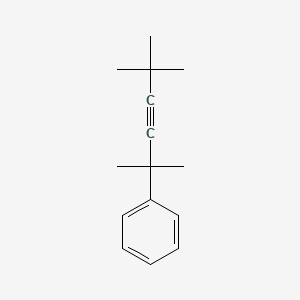
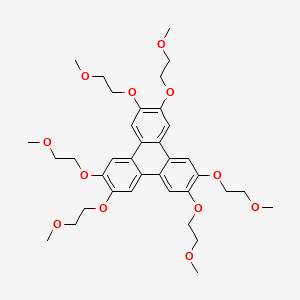
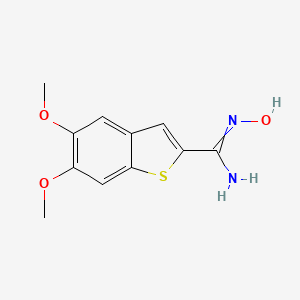
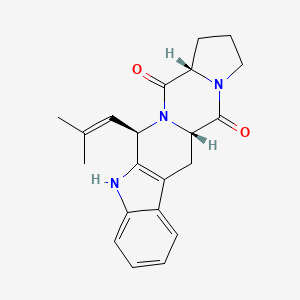


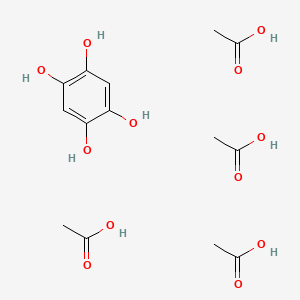
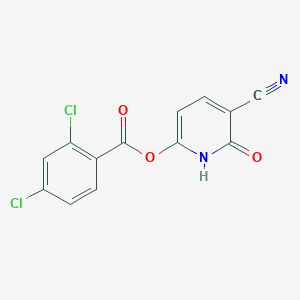
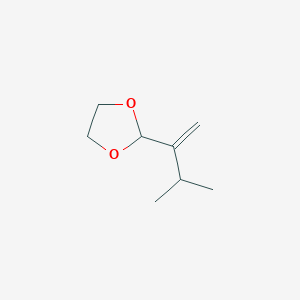
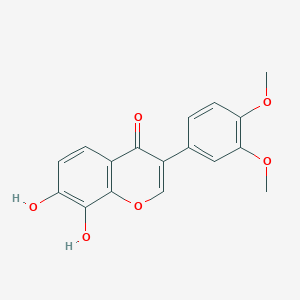
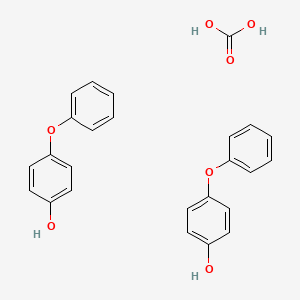
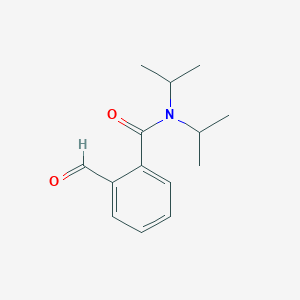
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
